Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-
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Overview
Description
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a heterocyclic compound that features both imidazole and thiazole rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . One common method includes the use of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation . This method is efficient, inexpensive, and environmentally friendly.
Industrial Production Methods
Industrial production of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- often involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and green chemistry principles is becoming more prevalent in industrial settings to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- can be compared with other similar compounds such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties but differ in their specific molecular targets and potency.
Thiazole derivatives: While thiazole derivatives share similar biological activities, methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is unique due to its combined imidazole and thiazole rings, which enhance its biological activity.
Conclusion
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable scaffold for drug discovery and development.
Biological Activity
Introduction
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methanone functional group linked to an imidazo[2,1-b]thiazole moiety, influencing its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Synthesis Pathways
Several synthetic pathways exist for creating Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-, allowing for the generation of various analogs with tailored properties. Notable methods include:
- Condensation Reactions : Combining thiazole and imidazole derivatives.
- Functional Group Modifications : Altering substituents on the phenyl ring to enhance biological activity.
Antimicrobial Activity
Research indicates that Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- exhibits significant antimicrobial properties against various bacterial strains and fungi. A study highlighted that derivatives of imidazo[2,1-b]thiazole showed effectiveness against Mycobacterium tuberculosis (Mtb), with some compounds achieving minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against the H37Rv strain .
Anticancer Activity
The anticancer potential of Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has been demonstrated through various studies. For instance:
- Case Study 1 : Compound IT10 (a derivative) displayed an IC50 of 2.32 μM against Mtb and exhibited low toxicity towards normal cell lines (CC50 >128 μM) .
- Case Study 2 : Another derivative IT06 showed significant activity with an IC50 of 2.03 μM against Mtb .
These findings suggest that modifications to the phenyl moiety can significantly enhance anticancer activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the phenyl ring influence the biological activity of the compound. For example:
Compound | Substitution | IC50 (μM) | Activity |
---|---|---|---|
IT10 | 4-Nitro | 2.32 | Antitubercular |
IT06 | 2,4-Dichloro | 2.03 | Antitubercular |
This table summarizes the impact of different substitutions on the biological efficacy of derivatives.
Studies have explored the mechanism of action for Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-. Molecular docking studies revealed that these compounds interact with specific biological targets such as Pantothenate synthetase in Mtb . This interaction is crucial for understanding how these compounds can be optimized for therapeutic use.
Properties
CAS No. |
106833-38-9 |
---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-yl(phenyl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(9-4-2-1-3-5-9)10-8-13-12-14(10)6-7-16-12/h1-8H |
InChI Key |
CLWPCLYBXDBPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CS3 |
Origin of Product |
United States |
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